MRS1334 was originally developed as part of research into adenosine receptors, which are G protein-coupled receptors that mediate various biological responses. The compound's development stemmed from the need for selective agents that could modulate adenosine receptor activity without affecting other subtypes.
MRS1334 is classified as a chemical compound with specific pharmacological activity. It falls under the category of small molecules, specifically designed to interact with adenosine receptors, particularly the A3 subtype.
The synthesis of MRS1334 typically involves multi-step organic synthesis techniques. The process begins with readily available starting materials, which undergo various chemical reactions to yield the final product.
MRS1334 has a well-defined molecular structure characterized by its unique arrangement of atoms that confer its biological activity. The structural formula can be represented as follows:
MRS1334 can participate in several chemical reactions typical for compounds with similar structures. These may include:
MRS1334 acts as an antagonist at the adenosine A3 receptor, inhibiting its activation by endogenous ligands such as adenosine. This antagonistic action can lead to various downstream effects in cellular signaling pathways.
MRS1334 is primarily used in research settings to study the roles of adenosine A3 receptors in various biological contexts. Its applications include:
Adenosine receptors (ARs) are G protein-coupled receptors (GPCRs) that regulate critical physiological processes, including oxygen homeostasis, inflammatory responses, and cellular repair mechanisms [3] [4]. Among the four subtypes (A₁, A₂A, A₂B, A₃), the A₃ adenosine receptor (A₃AR) exhibits unique tissue distribution and pathophysiological roles. A₃AR is highly expressed in immune cells (e.g., mast cells and eosinophils), the cardiovascular system, and the central nervous system. Under conditions of metabolic stress—such as ischemia, hypoxia, or inflammation—extracellular adenosine concentrations rise dramatically, activating A₃AR pathways that modulate cell survival, cytokine release, and vascular tone [4] [8]. Dysregulation of A₃AR signaling contributes to pathologies like glaucoma, asthma, rheumatoid arthritis, and cancer progression, making it a compelling therapeutic target [4] [7].
A₃AR activation elicits paradoxical effects: intense stimulation promotes apoptosis and inflammation, while low-level activation confers cytoprotection [7]. This dual role necessitates precise pharmacological intervention. Agonists like IB-MECA and Cl-IB-MECA demonstrate anti-inflammatory and cardioprotective properties but risk triggering adverse effects like hypotension or bronchoconstriction [4] [7]. Conversely, A₃AR antagonists block pathological adenosine actions—such as mast cell degranulation in asthma or tumor proliferation in cancer—without disrupting basal physiological functions [2] [6]. The development of selective antagonists thus addresses unmet needs in chronic inflammatory, neurodegenerative, and oncological diseases where A₃AR overactivation drives pathogenesis [4] [8].
Early A₃AR antagonists (e.g., theophylline) suffered from low selectivity and affinity, particularly across species. The human A₃AR shares only 72% sequence homology with its rat counterpart, leading to significant pharmacological divergence [2] [6]. For instance, xanthine-based antagonists exhibit nanomolar affinity at human A₃AR but micromolar or negligible activity in rodents. This impedes translational research, as compounds effective in human cells cannot be validated in standard rodent models [6]. MRS1334 emerged to overcome these limitations, offering sub-nanomolar affinity and >10,000-fold selectivity for the human A₃AR over other subtypes (A₁, A₂A, A₂B) [1] [9]. Its design specifically targets the orthosteric binding site with precision, enabling mechanistic studies of A₃AR in disease-relevant contexts.
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2